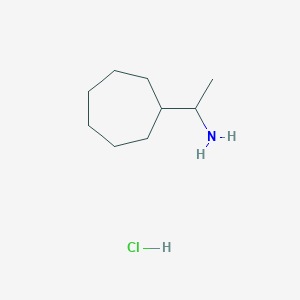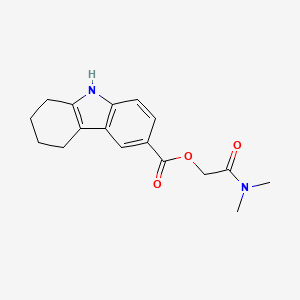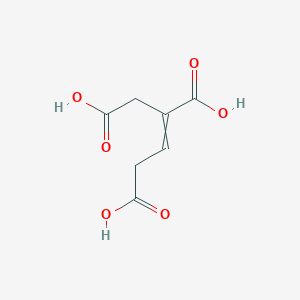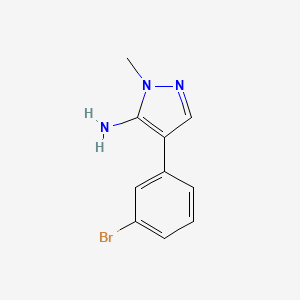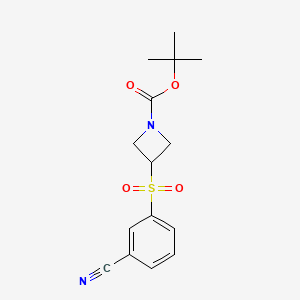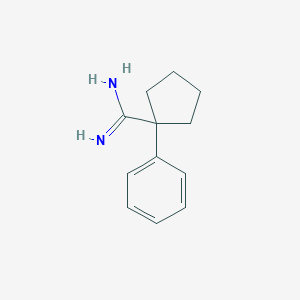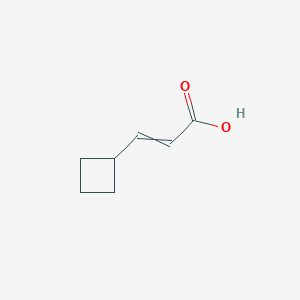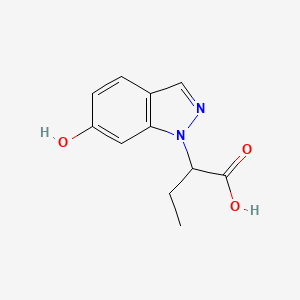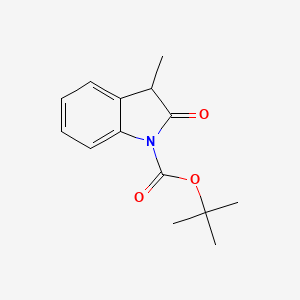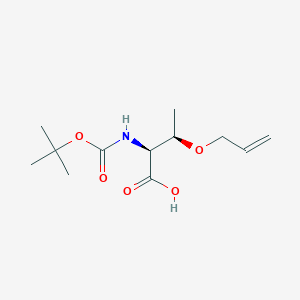
Boc-Thr(Allyl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Thr(Allyl)-OH: is a compound used in peptide synthesis. It is a derivative of threonine, an amino acid, where the hydroxyl group is protected by an allyl group, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Thr(Allyl)-OH typically involves the protection of the amino group of threonine with a Boc group and the protection of the hydroxyl group with an allyl group. The process generally includes:
Protection of the Amino Group: The amino group of threonine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group is protected by reacting it with allyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: Boc-Thr(Allyl)-OH undergoes deprotection reactions to remove the Boc and allyl groups. The Boc group is typically removed using trifluoroacetic acid (TFA), while the allyl group is removed using palladium catalysts.
Coupling Reactions: It participates in coupling reactions to form peptide bonds. Common reagents used in these reactions include carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).
Major Products Formed: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.
Applications De Recherche Scientifique
Chemistry: Boc-Thr(Allyl)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the stepwise assembly of complex peptide chains.
Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can serve as enzyme inhibitors, receptor agonists or antagonists, and as tools for studying protein-protein interactions.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also used in the production of diagnostic peptides and peptide-based materials.
Mécanisme D'action
The mechanism of action of Boc-Thr(Allyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the allyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled formation of peptide bonds.
Comparaison Avec Des Composés Similaires
Boc-Thr-OH: Similar to Boc-Thr(Allyl)-OH but without the allyl protection on the hydroxyl group.
Fmoc-Thr(Allyl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the amino protecting group instead of Boc.
Boc-Ser(Allyl)-OH: Similar to this compound but with serine instead of threonine.
Uniqueness: this compound is unique due to the dual protection of both the amino and hydroxyl groups, allowing for greater control in peptide synthesis. The allyl group provides additional stability and can be selectively removed under milder conditions compared to other protecting groups.
Propriétés
Formule moléculaire |
C12H21NO5 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-6-7-17-8(2)9(10(14)15)13-11(16)18-12(3,4)5/h6,8-9H,1,7H2,2-5H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 |
Clé InChI |
WGBNSEZZQPQYHR-BDAKNGLRSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC=C |
SMILES canonique |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-chlorodifluoromethyl-6-oxo-6,7-dihydrofuro-[2,3-b]-pyridine-2-carboxylate](/img/structure/B12439486.png)

![6-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B12439491.png)

